Cyclo(L-Ala-L-Pro)
Overview
Description
Cyclo(L-Ala-L-Pro) Description
Cyclo(L-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, which is a class of compounds that have drawn interest due to their biological activities and their role as building blocks in pharmaceuticals . This particular dipeptide consists of the amino acids L-alanine and L-proline, which are linked together to form a cyclic structure. Cyclo(L-Ala-L-Pro) has been studied for its ability to inhibit aflatoxin production in Aspergillus flavus, a property that could be of significant interest in the field of food safety .
Synthesis Analysis
The synthesis of Cyclo(L-Ala-L-Pro) involves a series of steps starting from N-Boc-L-(+)-Proline and L-(+)-Alanine. The process includes neutralization, condensation, deprotection, and cyclization, resulting in an overall yield of 65.3%. The structure of the synthesized compound is confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of Cyclo(L-Ala-L-Pro) and related cyclic peptides has been extensively studied using techniques like X-ray crystallography and NMR. For instance, the crystal structure of cyclophilin A complexed with the substrate Ala-Pro has been determined, showing that only the cis form of Ala-Pro binds to the active site of cyclophilin A . This finding is crucial as it provides insight into the mechanism of peptidyl-prolyl cis-trans isomerization, a process that is important in protein folding.
Chemical Reactions Analysis
Cyclo(L-Ala-L-Pro) has been found to interact with enzymes such as glutathione S-transferase (GST) in Aspergillus flavus. It specifically binds to recombinant AfGST and inhibits its activity, which in turn reduces the expression level of AflR, a key regulatory protein for aflatoxin production. This interaction suggests a mode of action where cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides like Cyclo(L-Ala-L-Pro) are influenced by their conformation and the strength of hydrogen bonds within their structure. Vibrational spectroscopy and DFT calculations have been used to analyze the structure of similar cyclic dipeptides in both solid-state and aqueous solutions. These studies have shown that the cyclic peptides can adopt different conformations, such as boat conformations, which are consistent with their vibrational spectra10. Additionally, the self-assembly of related cyclic peptides into nanotube structures has been characterized, demonstrating the potential of these compounds to form unique nanostructures .
Scientific Research Applications
Synthesis and Structure
- Cyclo(L-Ala-L-Pro) was synthesized through neutralization, condensation, deprotection, and cyclization processes, with its structure confirmed by various spectroscopic methods including IR, 1H NMR, 13C NMR, and Elemental analysis (Teng Da-wei, 2009).
Inhibition of Aflatoxin Production
- Cyclo(L-Ala-L-Pro) is known to inhibit aflatoxin production in Aspergillus flavus by affecting the function of glutathione S-transferase (GST), a binding protein of the peptide, without hindering fungal growth. This finding suggests its potential role in controlling aflatoxin contamination in food products (Kurin Iimura et al., 2017).
Epimerization in Basic Solutions
- The epimerization of Cyclo(L-Ala-L-Ala), a similar cyclic dipeptide, was studied to understand the development of homochirality in proteins. The study showed different epimerization rates and preferred stability among its diastereomers in basic aqueous solutions, shedding light on the behavior of such cyclic peptides (Toratane Munegumia et al., 2014).
Conformational Analysis
- Detailed conformational analysis was conducted on cyclo(L-Pro-Gly), cyclo(L-Ala-L-Ala), and cyclo(L-Pro-Ala) in different states using various methods like HF, B3LYP correlation methods, and DFT calculations. This study provides insights into the geometry, stability, and optical rotation of these cyclic dipeptides, contributing to the broader understanding of the chemical and physical properties of such compounds (H. Fu et al., 2009).
Future Directions
properties
IUPAC Name |
(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-Ala-L-Pro) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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